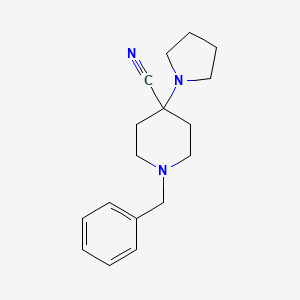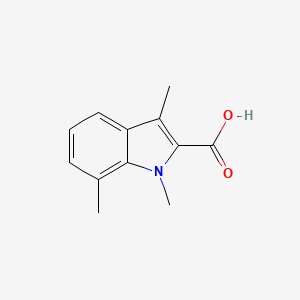![molecular formula C12H17BrN4O B1344534 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine CAS No. 1119452-37-7](/img/structure/B1344534.png)
2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a small molecule that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule has been studied for its ability to act as an enzyme inhibitor, a ligand, and a drug delivery vehicle. It has also been explored as a potential therapeutic agent for various diseases.
Scientific Research Applications
Proteomics Research
“2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.
Acetylcholinesterase Inhibitors
A similar compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide”, has been synthesized and tested as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are drugs that prevent the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system. They are used to treat diseases like Alzheimer’s and myasthenia gravis. It’s possible that “2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine” could have similar properties.
Alzheimer’s Disease Treatment
As mentioned above, the related compound has been studied for the treatment of Alzheimer’s disease . Alzheimer’s disease is a neurodegenerative disease characterized by progressive cognitive decline and memory impairment. If “2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine” acts as an acetylcholinesterase inhibitor, it could potentially be used in the treatment of Alzheimer’s disease.
Neurotransmitter Modulation
The related compound has been studied for its role in modulating neurotransmitters . Neurotransmitters are chemicals that transmit signals across a synapse from one neuron to another. If “2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine” has similar properties, it could potentially be used to study or modulate neurotransmitter activity.
properties
IUPAC Name |
2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c1-2-10(13)11(18)16-6-8-17(9-7-16)12-14-4-3-5-15-12/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXAXJDIDKPIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207542 |
Source


|
| Record name | 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine | |
CAS RN |
1119452-37-7 |
Source


|
| Record name | 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
